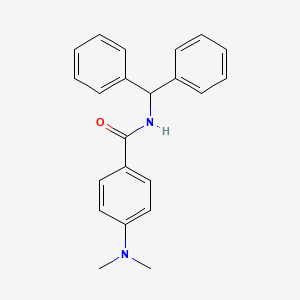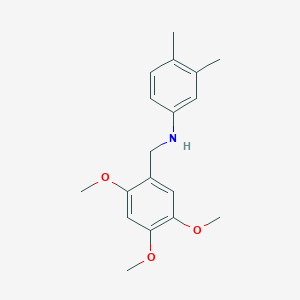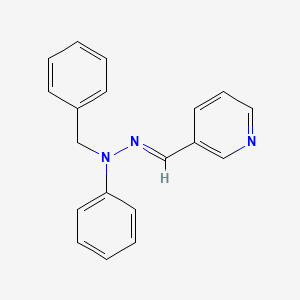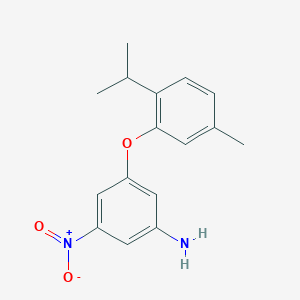![molecular formula C15H16BrNOS B5704883 (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a member of the benzylamine family and has been synthesized through various methods.
作用機序
The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is not fully understood. However, studies have suggested that (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins may contribute to the anti-inflammatory and anticancer effects of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have various biochemical and physiological effects in animal models. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to inhibit the growth of cancer cells and increase cell death in animal models.
実験室実験の利点と制限
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to have low toxicity in animal models. However, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in biological systems.
将来の方向性
Of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine research include investigating the effects of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine on other diseases, optimizing the synthesis of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine, and developing new formulations of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine for improved solubility and bioavailability.
Conclusion
In conclusion, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been synthesized through various methods and has been investigated for its effects on cancer, inflammation, and neurodegenerative diseases. Although the mechanism of action of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine is not fully understood, studies suggest that (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine may act as an inhibitor of various enzymes and proteins. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has several advantages for lab experiments, including its stability and low toxicity. However, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has limitations for lab experiments, including its limited solubility in water. Further research is needed to fully understand the potential of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine as a therapeutic agent.
合成法
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine can be synthesized through several methods, including the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(methylthio)aniline in the presence of a base or the reduction of 3-bromo-4-methoxybenzylidene-2-(methylthio)aniline. The synthesis of (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been optimized to increase the yield and purity of the compound.
科学的研究の応用
(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, (3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS/c1-18-14-8-7-11(9-12(14)16)10-17-13-5-3-4-6-15(13)19-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHLZLJRNJMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452779 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)





![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)


![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)